![molecular formula C10H12ClNO3 B2421832 1-(6-Oxo-1H-pyridin-3-yl)cyclobutane-1-carboxylic acid;hydrochloride CAS No. 2309454-26-8](/img/structure/B2421832.png)
1-(6-Oxo-1H-pyridin-3-yl)cyclobutane-1-carboxylic acid;hydrochloride
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Overview
Description
“1-(6-Oxo-1H-pyridin-3-yl)cyclobutane-1-carboxylic acid;hydrochloride” is a chemical compound with the molecular formula C10H12ClNO3. It is related to 3-Oxocyclobutanecarboxylic acid, which is a very important medicine intermediate and is widely applied in the synthesis of tens of kinds of bulk drugs .
Synthesis Analysis
The synthesis of related compounds often involves multiple steps and various raw materials. For instance, the synthesis of 3-oxocyclobutanecarboxylic acid involves acetone, bromine, and malononitrile as raw materials, ethanol, DMF (dimethyl formamide), and water as solvents, sodium iodide as an activating agent, and tetrabutylammonium bromide (TBAB) as a phase transfer catalyst .Molecular Structure Analysis
The molecular structure of such compounds can be characterized by their conformational preferences, which can be influenced by the specific array of functional groups present.Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of related compounds can include nucleophilic addition-cyclization processes.Scientific Research Applications
Antiviral Activity
EN300-7352077 has demonstrated potential as an antiviral agent. Researchers have explored its inhibitory effects against specific viruses, including HIV-1. By targeting viral enzymes or proteins, this compound may interfere with viral replication and reduce infectivity .
Skeletal Editing of Organic Molecules
Inspired by the work of Prof. Levin and colleagues, EN300-7352077 participates in “skeletal editing” by nitrogen atom deletion. This process involves modifying organic structures by selectively removing nitrogen atoms. Such transformations hold promise for drug discovery and synthetic chemistry .
Biomedical Applications
EN300-7352077 belongs to the pyrazolo[3,4-b]pyridine family, which has been investigated for various biological targets. These compounds exhibit diverse pharmacological activities, making them valuable candidates for drug development. Researchers have explored their potential as kinase inhibitors, anti-inflammatory agents, and more .
Environmental Monitoring
While not directly related to EN300-7352077, it’s interesting to note that the acronym “EN300” is also associated with an environmental meter. This device measures humidity, temperature, air velocity, light, and sound. Although unrelated to our compound, it highlights the importance of monitoring environmental parameters .
Parallel Synthesis of Pyrimidine Derivatives
EN300-7352077 serves as a key intermediate in the parallel solution-phase synthesis of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. These derivatives may have applications in medicinal chemistry and drug design .
Heterocyclic Derivatives
Researchers have used EN300-7352077 as a starting compound to synthesize novel derivatives, including pyrimidine-2-thiol, pyrazole, and pyran structures. These heterocyclic compounds often exhibit diverse biological activities and are of interest in drug discovery .
Mechanism of Action
properties
IUPAC Name |
1-(6-oxo-1H-pyridin-3-yl)cyclobutane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c12-8-3-2-7(6-11-8)10(9(13)14)4-1-5-10;/h2-3,6H,1,4-5H2,(H,11,12)(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHACFWOPWVEOGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CNC(=O)C=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Oxo-1H-pyridin-3-yl)cyclobutane-1-carboxylic acid;hydrochloride |
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